5-Methoxy-2-methylisoindoline-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63196-45-2 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5-methoxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-11-9(12)7-4-3-6(14-2)5-8(7)10(11)13/h3-5H,1-2H3 |
InChI Key |
XBMAYZIUFPBRBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 2 Methylisoindoline 1,3 Dione
Established Synthetic Routes to Isoindoline-1,3-diones
The isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) system, is a crucial structural motif in a wide array of biologically significant compounds. slideshare.net Its synthesis has been a subject of considerable attention, leading to the development of several robust methods.
Condensation Reactions with Phthalic Anhydride (B1165640) Derivatives
The most conventional and widely employed method for synthesizing N-substituted isoindoline-1,3-diones is the condensation reaction between a phthalic anhydride derivative and a primary amine. slideshare.netorganic-chemistry.org This reaction is typically carried out by heating the two reactants, often in a solvent like glacial acetic acid, which facilitates the dehydration and subsequent cyclization to form the imide ring. prepchem.comyoutube.com
The mechanism proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride. This opens the anhydride ring to form an intermediate phthalamic acid. Subsequent heating promotes an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring. youtube.comlibretexts.org For the synthesis of an N-methyl derivative, methylamine (B109427) is used as the primary amine. chemguide.co.uklibretexts.org The reaction can often be performed without a solvent by simply heating the phthalic anhydride with the amine. google.com
Table 1: Examples of Condensation Reactions for Phthalimide Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Phthalic anhydride | Primary Amine (general) | Glacial Acetic Acid, Reflux | N-substituted isoindoline-1,3-dione | prepchem.com |
| Phthalic anhydride | Methylamine | Solvent-free, Heat | N-methylisoindoline-1,3-dione | google.com |
| 4,5-Dichlorophthalic anhydride | 2-Amino-thiophene-3-carboxylic acid ethyl ester | Glacial Acetic Acid, Reflux | 5,6-Dichloro-2-(3-(ethoxycarbonyl)thiophen-2-yl)isoindoline-1,3-dione | mdpi.com |
One-Pot Multicomponent Synthesis Approaches
Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, reduced waste, and operational simplicity. organic-synthesis.com Several MCRs have been developed for the synthesis of complex isoindoline-1,3-dione derivatives. These methods often involve the in-situ generation of the reactive species, which then combine to form the final product without the need to isolate intermediates. For instance, a one-pot, three-component approach has been utilized to synthesize thioalkylated benzimidazole-based isoindoline-1,3-diones in good to excellent yields using acetic acid as a catalyst. organic-synthesis.com Another strategy involves the reaction of arynes, isocyanides, and a third component like CO2 or water to generate N-substituted phthalimides under mild conditions. organic-chemistry.org
Palladium-Catalyzed Carbonylative Cyclization
A powerful and versatile method for constructing the isoindoline-1,3-dione ring system is through palladium-catalyzed carbonylative cyclization. This approach typically involves the reaction of an o-halobenzoic acid or its ester with a primary amine and carbon monoxide (CO) gas. missouri.edu The palladium catalyst, often in conjunction with a phosphine (B1218219) ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene), facilitates the insertion of CO and subsequent cyclization to form the imide ring in a single step. missouri.edu This method demonstrates good functional group tolerance, allowing for the synthesis of derivatives with substituents like methoxy (B1213986) groups. slideshare.netgoogle.com The reaction can be performed under atmospheric pressure of CO, making it an attractive alternative to traditional multi-step processes. missouri.edu
Table 2: Palladium-Catalyzed Synthesis of Isoindoline-1,3-diones
| o-Halo Substrate | Amine | Catalyst/Ligand | Conditions | Yield | Reference |
| o-Bromobenzoic acid | Various aryl amines | Pd(OAc)2 / dppf | DABCO (base), 100°C, 10h, 1 atm CO | Good to Excellent | missouri.edu |
| o-Halobenzoates | Primary amines | Palladium catalyst | Varies | Good | slideshare.netgoogle.com |
Targeted Synthesis of Methoxy-Substituted Isoindoline-1,3-diones
The synthesis of the specific target molecule, 5-Methoxy-2-methylisoindoline-1,3-dione, requires the use of a phthalic anhydride precursor bearing a methoxy group at the 4-position (4-methoxyphthalic anhydride).
Regioselective Introduction of the Methoxy Group
The key challenge in synthesizing 5-methoxyisoindoline-1,3-dione (B105389) derivatives is the regioselective synthesis of the required precursor, 4-methoxyphthalic anhydride. While direct methoxylation can be complex, a general and powerful strategy for preparing regioselectively substituted phthalic anhydrides involves a Diels-Alder reaction followed by an aromatization step.
For example, the synthesis of 4-methylphthalic anhydride, a structurally analogous compound, is well-established. It begins with a Diels-Alder cycloaddition of isoprene (B109036) and maleic anhydride to form 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. google.comprepchem.com This adduct is then aromatized through dehydrogenation. This can be achieved by reacting the adduct with bromine, often in the presence of a base like pyridine (B92270) or dimethylformamide to neutralize the HBr byproduct, or by heating with sulfur. google.com
This two-step sequence provides a reliable method for controlling the position of the substituent on the aromatic ring. A similar strategy could be envisioned for 4-methoxyphthalic anhydride starting from a methoxy-substituted diene. Once the 4-methoxyphthalic anhydride is obtained, it can be reacted directly with methylamine to yield the target compound, this compound.
N-Methylation Strategies for Isoindoline-1,3-diones
Introducing the methyl group onto the nitrogen atom of the isoindoline-1,3-dione core can be achieved either through direct synthesis using methylamine or by post-synthesis modification of an N-unsubstituted phthalimide.
The most straightforward method is the direct condensation of the appropriate phthalic anhydride (e.g., 4-methoxyphthalic anhydride) with methylamine, as described in section 2.1.1. chemguide.co.uklibretexts.org However, several alternative N-methylation strategies exist for situations where the N-H phthalimide is the more accessible starting material.
Alkylation with Methylating Agents: N-unsubstituted phthalimides can be deprotonated with a base (e.g., K2CO3) to form a nucleophilic phthalimide anion. This anion can then be alkylated with a methylating agent like methyl iodide (CH3I) or dimethyl sulfate (B86663). google.comwikipedia.org These are classic SN2 reactions where the phthalimide anion displaces the halide or sulfate leaving group. wikipedia.org More environmentally friendly methods utilize dimethyl carbonate as the methylating agent in the presence of a tertiary amine catalyst, offering high yields and purity. google.com Phenyl trimethylammonium iodide has also been reported as a safe and effective solid methylating agent for the monoselective N-methylation of imides under mild basic conditions (e.g., Cs2CO3). nih.gov
Mitsunobu Reaction: The Mitsunobu reaction provides a mild method for the N-alkylation of phthalimides using an alcohol. missouri.eduorganic-chemistry.org For N-methylation, this would involve reacting the phthalimide with methanol (B129727) in the presence of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds with inversion of configuration at the alcohol's carbon center, although this is not relevant for methylation. This method is particularly useful for acid-sensitive substrates. organic-chemistry.orgorganic-chemistry.org
Reaction with Diazomethane (B1218177): Diazomethane (CH2N2) is a highly reactive but also toxic and explosive reagent that can methylate acidic protons. masterorganicchemistry.com It readily reacts with the N-H bond of phthalimides, which is sufficiently acidic, to yield the N-methylated product and nitrogen gas. This method is very clean and high-yielding, but the hazards associated with diazomethane often limit its use to small-scale syntheses. masterorganicchemistry.com
Table 3: N-Methylation Strategies for Phthalimides
| Starting Material | Reagents | Method | Key Features | Reference |
| Phthalimide | 1. Base (e.g., K2CO3) 2. Methyl Iodide (CH3I) | SN2 Alkylation | Classic, effective method. | google.comwikipedia.org |
| Phthalimide | Dimethyl Carbonate, Tertiary Amine | "Green" Alkylation | Low toxicity, high yield. | google.com |
| Phthalimide | Methanol, PPh3, DEAD/DIAD | Mitsunobu Reaction | Mild conditions, good for sensitive substrates. | organic-chemistry.orgnih.gov |
| Phthalimide | Diazomethane (CH2N2) | Acid-Base Reaction / SN2 | High yield, clean reaction; reagent is hazardous. | masterorganicchemistry.com |
Enantioselective Synthesis of Chiral Isoindoline-1,3-dione Derivatives
The development of asymmetric methods to synthesize chiral isoindolinones is of significant interest due to the often-observed stereospecific bioactivity of such molecules, where one enantiomer displays superior therapeutic properties. nih.gov The absolute configuration of stereocenters in these compounds can be crucial for their pharmacological activity. acs.org Consequently, considerable effort has been dedicated to moving beyond classical resolution of racemic mixtures towards catalytic asymmetric syntheses that employ chiral metal catalysts or organocatalysts. chim.it
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 3-substituted isoindolinones. Bifunctional organocatalysts, such as those derived from cinchona alkaloids and thiourea (B124793), have proven effective. rsc.org For instance, the first asymmetric organocatalytic synthesis of 3-substituted isoindolinones was achieved through a tandem aldol-cyclization-rearrangement reaction between 2-cyanobenzaldehyde (B126161) and malonates, catalyzed by a bifunctional thiourea-cinchona catalyst, affording products in high yields and good enantiomeric excesses (ee). rsc.org Another approach involves an asymmetric cascade aza-Henry/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates, using catalysts like Takemoto's catalyst to yield 3-(nitromethyl)isoindolin-1-ones with excellent enantioselectivity (up to 98% ee). nih.gov Chiral tertiary-amine catalysts bearing a urea (B33335) group have also been shown to provide 3-substituted isoindolinones in high yields (up to 87%) and enantioselectivities (up to 95% ee) under mild conditions. scilit.com
Transition metal catalysis, particularly with rhodium, also provides a robust route to chiral isoindolinones. Rhodium(III) complexes with chiral cyclopentadienyl (B1206354) (Cp) ligands can catalyze the asymmetric C-H functionalization of arylhydroxamates with diazo derivatives to produce chiral isoindolones in good yields and with excellent enantioselectivities. nih.gov This method relies on the catalyst's ability to guide the substrates with high double facial selectivity. nih.gov
Table 1: Examples of Enantioselective Synthesis of Isoindolinone Derivatives
| Catalyst Type | Reaction | Key Features | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Bifunctional thiourea-cinchona organocatalyst | Aldol-cyclization-rearrangement of 2-cyanobenzaldehyde and malonates | First asymmetric organocatalytic synthesis of this class | High | Moderate to good; >99% after crystallization | rsc.org |
| Takemoto's catalyst (bifunctional organocatalyst) | Asymmetric cascade aza-Henry/lactamization of α-amido sulfones | Synthesis of novel 3-(nitromethyl)isoindolin-1-ones | Good | Up to 98% | nih.gov |
| Chiral tertiary-amine with urea group | Reaction of 2-formylbenzoate (B1231588) derived imine with nucleophiles | Outperforms phase-transfer catalysts under mild conditions | Up to 87% | Up to 95% | scilit.com |
| Chiral Cyclopentadienyl-Rhodium(III) complex | Asymmetric C-H functionalization of arylhydroxamates | High double facial selectivity under mild conditions | Good | Excellent | nih.gov |
| Bifunctional thiourea organocatalyst | Tandem addition/cyclization of imines with thiols | Creates adjacent carbon and sulfur stereocenters | Good | High | acs.org |
Green Chemistry Approaches in Isoindoline-1,3-dione Synthesis
In line with the principles of green chemistry, recent synthetic strategies for isoindoline-1,3-diones have focused on reducing waste, avoiding hazardous solvents, and improving energy efficiency. These approaches are crucial for developing sustainable manufacturing processes.
A significant advancement in this area is the use of recyclable catalysts and environmentally benign solvents. For example, a facile and green protocol for synthesizing isoindolinones involves a tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters, catalyzed by a fluorous phosphine organocatalyst in green solvents. rsc.org A key advantage of this method is the ability to recycle both the catalyst and the solvent, which significantly reduces resource consumption and waste. rsc.org Another green approach utilizes biopolymeric alginic acid, a natural polysaccharide, as an efficient and recyclable catalyst for reactions conducted in water, one of the most environmentally friendly solvents. researchgate.net This catalyst has been successfully used for up to five cycles without a significant loss of activity. researchgate.net
Solvent-free reactions represent another cornerstone of green synthesis. The reaction between phenylethylamine and phthalic anhydride can be achieved through simple heating in a quick, solventless reaction, offering a mild and effective route to N-substituted isoindoline-1,3-diones. documentsdelivered.com Similarly, the synthesis of 3-substituted isoindolin-1-ones from 2-cyanoarylaldehydes and activated methylene (B1212753) compounds has been successfully developed under solvent-free grinding conditions. pku.edu.cn These methods eliminate the need for potentially toxic and difficult-to-recycle organic solvents.
The development of one-pot syntheses also contributes to the greening of chemical processes by reducing the number of workup and purification steps, thereby saving time, energy, and materials. A simple one-pot method for synthesizing new isoindoline-1,3-dione derivatives involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in boiling benzene (B151609), which, while not a green solvent, simplifies the procedure. mdpi.comsciforum.net
Table 2: Green Chemistry Approaches for Isoindoline-1,3-dione Synthesis
| Methodology | Catalyst | Solvent | Key Green Feature(s) | Yield | Reference |
|---|---|---|---|---|---|
| Tandem Reaction | Fluorous phosphine (organocatalyst) | Green solvents | Recyclable catalyst and solvent | Good to excellent | rsc.org |
| Friedel-Crafts type reaction | Biopolymeric alginic acid | Water | Biodegradable, recyclable catalyst; aqueous medium | Not specified | researchgate.net |
| Condensation | None | Solvent-free (heating) | No solvent, simple procedure | Not specified | documentsdelivered.com |
| Grinding Reaction | None | Solvent-free (grinding) | No solvent, energy efficient | Not specified | pku.edu.cn |
| Acylation/Cyclization | None | Benzene | One-pot procedure | >75% | mdpi.comsciforum.net |
Chemical Reactivity and Derivatization Studies of 5 Methoxy 2 Methylisoindoline 1,3 Dione
Functionalization at the N-Position of Isoindoline-1,3-diones
The nitrogen atom of the isoindoline-1,3-dione ring system is a primary site for chemical modification. The acidity of the N-H proton in unsubstituted phthalimides allows for easy deprotonation and subsequent substitution, enabling the introduction of a wide range of functional groups. mdpi.com In the case of 5-Methoxy-2-methylisoindoline-1,3-dione, the nitrogen is already substituted with a methyl group. However, the general strategies for N-functionalization are foundational to the synthesis of this and related compounds.
Common methods for creating N-substituted isoindoline-1,3-diones include:
Reaction with primary amines: Phthalic anhydrides react with primary amines to yield the corresponding N-substituted phthalimides. The synthesis of 2-methylisoindoline-1,3-dione, for example, proceeds via the reaction of phthalic anhydride (B1165640) with methylamine (B109427). bldpharm.com
Condensation reactions: The condensation of phthalic anhydride with various amino-containing compounds is a widely used method to generate structurally diverse derivatives. semanticscholar.org For instance, reactions with amino-containing heterocycles have been successfully carried out. semanticscholar.org
Alkylation of phthalimide (B116566) salts: The Gabriel synthesis, a classic method for preparing primary amines, relies on the alkylation of potassium phthalimide. This principle is extended to introduce various alkyl and aryl groups at the nitrogen position.
Mitsunobu reaction: This reaction allows for the N-alkylation of phthalimide with a broad range of alcohols under mild conditions.
The substituent at the nitrogen position significantly influences the molecule's properties. For instance, attaching arylpiperazine moieties via an acetyl linker has been explored to develop compounds with specific biological activities. mdpi.comnih.gov The synthesis of these derivatives often involves reacting a chloroacetyl-functionalized piperazine (B1678402) with the potassium salt of phthalimide. mdpi.com
Table 1: Examples of N-Position Functionalization of the Isoindoline-1,3-dione Core
| N-Substituent Group | Synthetic Method | Precursors |
|---|---|---|
| Methyl | Reaction with primary amine | Phthalic anhydride, Methylamine |
| Pyridinylmethyl | Amidation | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid, Pyridinylmethanamine, EDCI, HOBT nih.gov |
| Phenylpiperazine | Nucleophilic substitution | Phthalimide, 1-(2-Chloroacetyl)-4-phenylpiperazine mdpi.comnih.gov |
Modifications of the Isoindoline (B1297411) Core
Beyond N-functionalization, the aromatic benzene (B151609) ring of the isoindoline-1,3-dione core can be modified to tune the electronic and steric properties of the molecule. The title compound, with its methoxy (B1213986) group at the 5-position, is an example of such a modification. These substitutions are typically introduced by using a correspondingly substituted phthalic anhydride as the starting material.
For example, the synthesis of this compound would start from 4-methoxyphthalic anhydride. The electron-donating methoxy group can influence the reactivity of the aromatic ring and the carbonyl groups, as well as impart specific properties such as fluorescence. A related compound, 5,6-Dimethoxy-2-methylisoindoline-1,3-dione, is noted to be highly fluorescent. researchgate.net Structural analysis of this dimethoxy derivative reveals that the molecule is essentially planar, and the methoxy groups are coplanar with the phthalimide ring system. researchgate.net This planarity facilitates π–π stacking in the solid state. researchgate.net
The synthesis of various substituted isoindoline-1,3-diones has been achieved through different routes:
From substituted phthalic anhydrides: Commercially available or synthetically prepared substituted phthalic anhydrides serve as versatile starting materials. mdpi.commdpi.com For example, 4,5-dimethoxyisoindoline-1,3-dione can be prepared from the corresponding anhydride. bldpharm.com
Cyclization reactions: Intramolecular cyclization reactions are also employed. For example, the synthesis of certain isoindolinone derivatives has been achieved through an intramolecular Diels-Alder reaction. nih.gov
Mechanistic Studies of this compound Reactivity
While specific mechanistic studies focused exclusively on this compound are not extensively documented, insights can be drawn from related systems. The reactivity of the isoindoline-1,3-dione scaffold can involve different mechanistic pathways depending on the reactants and conditions.
One relevant mechanism involves radical intermediates. The oxidative coupling of N-hydroxyphthalimide with 1,4-dimethoxybenzene (B90301) to form 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione is believed to proceed through a phthalimide-N-oxyl (PINO) radical. mdpi.com This radical is generated by an oxidant like manganese(III) acetate (B1210297). The lack of product formation in the presence of TEMPO, a radical scavenger, supports the radical nature of this process. mdpi.com
Computational studies, such as Density Functional Theory (DFT), have been used to investigate the electronic properties, reactivity, and stability of isoindoline-1,3-dione derivatives. semanticscholar.org These studies help in understanding the molecular and electronic properties that govern their reactivity. For instance, DFT calculations have been used to predict the electrochemical behavior of related isoindole-4,7-diones, showing good agreement with experimental data. acs.org
Redox Chemistry of Related Isoindole-4,7-diones
Although this compound is an isoindoline-1,3 -dione, significant research has been conducted on the redox chemistry of the isomeric isoindole-4,7 -diones. acs.orgacs.org These compounds contain a quinone moiety fused to the pyrrole (B145914) ring and have been investigated as potential active components for lithium-ion battery electrodes. acs.orgconsensus.app
The electrochemical behavior of substituted isoindole-4,7-diones has been studied using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). acs.org In organic media, these compounds typically undergo two distinct and reversible one-electron reduction steps. acs.org These steps correspond to the formation of the semiquinone radical anion (SQ) and then the hydroquinone (B1673460) dianion (HQ). acs.org
Reaction Scheme: Q + e⁻ ⇌ SQ⁻ ; SQ⁻ + e⁻ ⇌ HQ²⁻
At high potentials, these compounds can also be irreversibly oxidized. acs.org The exact redox potentials are influenced by the substituents on the isoindole-4,7-dione core. A comparison between experimentally determined redox potentials and those predicted by DFT calculations has shown very good agreement. acs.org
Table 2: Experimentally Determined Redox Potentials of Selected Isoindole-4,7-dione Derivatives in MeCN
| Compound | E₁ (Q/SQ) (V vs Fc⁰/Fc⁺) | E₂ (SQ/HQ) (V vs Fc⁰/Fc⁺) |
|---|---|---|
| 2,5-dimethylisoindole-4,7-dione | -0.92 | -1.71 |
| 5-methoxy-2,6-dimethylisoindole-4,7-dione | -1.04 | -1.75 |
| 2-methylbenzo[f]isoindole-4,9-dione | -0.74 | -1.48 |
Data sourced from ACS Publications. acs.org
These studies demonstrate that the properties of the quinone unit, including its redox potential, can be systematically varied through substitution on the aromatic ring. acs.org This principle of tuning electrochemical properties through structural modification is a key area of research in materials science.
Computational and Theoretical Investigations of 5 Methoxy 2 Methylisoindoline 1,3 Dione
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural, electronic, and reactive nature of molecules. For the isoindoline-1,3-dione scaffold and its derivatives, these computational methods are invaluable for understanding their behavior at a molecular level, complementing experimental data and guiding the design of new compounds.
Density Functional Theory (DFT) has become a standard tool for investigating the properties of isoindoline-1,3-dione derivatives. nih.govsemanticscholar.org These calculations are used to optimize molecular geometries, predict vibrational frequencies (IR spectra), and calculate electronic properties. nih.govresearchgate.net For instance, a DFT study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester optimized the geometry at the PBE0-D3BJ/def2-TZVP level of theory, finding a good correlation between the calculated structure and crystallographic data. nih.gov The absence of imaginary frequencies in such calculations confirms that the optimized structure represents a true energy minimum. nih.gov
Computational studies on various isoindoline-1,3-dione derivatives have been performed to illustrate their reactivity and stability as inhibitors of various enzymes. nih.govsemanticscholar.org These theoretical investigations often precede or support experimental synthesis and biological evaluation, providing a rational basis for molecular design. semanticscholar.orgresearchgate.net
The molecular structure of 5-Methoxy-2-methylisoindoline-1,3-dione is characterized by a planar phthalimide (B116566) system. In closely related analogs, such as 2-Benzyl-5-methoxyisoindoline-1,3-dione and 5,6-Dimethoxy-2-methylisoindole-1,3-dione, the isoindoline-1,3-dione core is essentially planar. researchgate.netnih.gov In 2-Benzyl-5-methoxyisoindoline-1,3-dione, the phthalimide system has an r.m.s. deviation of 0.007 Å. nih.gov The methoxy (B1213986) group tends to be coplanar with the phthalimide ring, as indicated by a C4—C5—O5—C8 torsion angle of -171.5 (2)° in the benzyl (B1604629) analog. nih.gov
The electronic properties are significantly influenced by the substituents on the aromatic core. The presence of electron-donating groups, like the methoxy group at the 5-position, alters the electronic distribution. This is evident in the spectroscopic properties of 5,6-Dimethoxy-2-methylisoindole-1,3-dione, which exhibits a bathochromically shifted UV absorption compared to the unsubstituted parent compound, a direct consequence of the electron-donating methoxy groups. researchgate.net These substituents make the molecule a potent chromophore and fluorophore, with strong, solvent-dependent fluorescence. researchgate.net
Table 1: Selected Crystallographic and Structural Data for Analogs of this compound
| Parameter | 2-Benzyl-5-methoxyisoindoline-1,3-dione nih.gov | 5,6-Dimethoxy-2-methylisoindole-1,3-dione researchgate.net |
|---|---|---|
| Molecular Formula | C₁₆H₁₃NO₃ | C₁₁H₁₁NO₄ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Planarity | Phthalimide system is planar (r.m.s. deviation = 0.007 Å) | Molecule is essentially planar |
| Key Torsion Angle | C4—C5—O5—C8 = -171.5 (2)° (Methoxy group coplanarity) | C4—C5—O3—C9 = 7.6 (4)°; C7—C6—O4—C10 = -9.0 (4)° |
| Intermolecular Interactions | C—H⋯O hydrogen bonds | π-stacked head-to-tail dimers with interplanar distance of 3.34 (2) Å |
The reactivity of isoindoline-1,3-diones can be predicted using computational models. researchgate.netresearchgate.net The isoindoline-1,3-dione ring system is a crucial pharmacophore, and its planar aromatic nature and hydrophobicity allow it to interact with various biological targets. nih.gov The stability of these compounds can be assessed through parameters like the HOMO-LUMO energy gap; a larger gap generally implies a more stable, less reactive molecule. researchgate.net
The bonding in this compound consists of a combination of covalent bonds and delocalized π-electrons across the aromatic and imide rings. The planarity of the isoindoline-1,3-dione core facilitates π-electron delocalization. nih.govresearchgate.net Crystallographic studies of analogs reveal key bond lengths and angles. For example, in 5,6-Dimethoxy-2-methylisoindole-1,3-dione, the C—O—C bond angles for the methoxy groups are around 117°, which is typical for 1,2-dimethoxyarenes. researchgate.net
In the solid state, the crystal packing is stabilized by various intermolecular interactions. In 2-Benzyl-5-methoxyisoindoline-1,3-dione, molecules form tape motifs through C—H⋯O hydrogen bonds. nih.gov In 5,6-Dimethoxy-2-methylisoindole-1,3-dione, molecules form π-stacked head-to-tail dimers, with a very short interplanar distance of 3.34 (2) Å, indicating strong π-π interactions. researchgate.net These non-covalent interactions are crucial for the stability of the crystal lattice.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO is an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a small gap suggests high reactivity and electron transfer capability. researchgate.net
For isoindoline-1,3-dione derivatives, DFT studies show that the distribution of these frontier orbitals is heavily influenced by the substituents. nih.govresearchgate.net In a study of a related isoindoline (B1297411) derivative, the HOMO was found to be located over the substituted aromatic ring, while the LUMO was primarily present over the indole (B1671886) side of the molecule. nih.gov For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO and contribute significantly to its density. rsc.org Conversely, the electron-withdrawing carbonyl groups will lower the energy of the LUMO and concentrate its density on the phthalimide moiety. This separation of frontier orbitals dictates the molecule's behavior in charge-transfer interactions and chemical reactions.
Table 2: Representative HOMO-LUMO Energy Gaps for Isoindoline-1,3-dione Derivatives
| Compound Reference | HOMO-LUMO Gap (ΔE) | Implied Reactivity | Source |
|---|---|---|---|
| Compound 15 (a derivative) | 0.040554 eV | High Reactivity | researchgate.net |
| Compound 11 (a derivative) | 0.082927 eV | High Reactivity | researchgate.net |
| Compound 27 (a derivative) | 0.129551 eV | High Reactivity | researchgate.net |
Note: The values are for representative isoindoline-1,3-dione derivatives from a specific study and illustrate the concept of varying reactivity based on the energy gap.
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgnih.gov They are invaluable for predicting intermolecular interactions, as they show regions of positive and negative electrostatic potential. libretexts.orgnih.gov In an MEP map, red and yellow areas indicate negative potential (electron-rich, attractive to electrophiles), while blue areas signify positive potential (electron-poor, attractive to nucleophiles). researchgate.net
For this compound, the MEP map is expected to show significant negative potential (red/yellow) around the two carbonyl oxygen atoms, highlighting their nucleophilic character and ability to act as hydrogen-bond acceptors. researchgate.net The electron-donating methoxy group would also contribute to a region of negative potential on the aromatic ring. nih.gov Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. Such maps provide a clear rationale for the molecule's interaction with biological targets, where the electrostatic complementarity between the molecule and a receptor site is often a key determinant of binding affinity. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. wikipedia.org For compounds related to this compound, NBO analysis, typically performed using methods like Density Functional Theory (DFT), helps in understanding the electronic transitions and hyperconjugative interactions within the molecule. nih.gov
The analysis focuses on the interactions between electron donors (Lewis-type NBOs) and electron acceptors (non-Lewis type NBOs). The stabilization energy E(2) associated with these interactions is a key parameter; higher E(2) values indicate more intense interactions. nih.gov In systems containing a methoxy group attached to an aromatic ring, a common interaction observed is the delocalization of lone pair electrons from the oxygen atom to the antibonding π* orbitals of the ring (n→π*). This hyperconjugative interaction plays a crucial role in the electronic properties of the molecule. nih.gov
The NBO analysis can also provide insights into the hybridization of atomic orbitals and the polarization of chemical bonds. wikipedia.org For example, it can quantify the p-character of lone pair orbitals and their participation in electron donation. nih.gov
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are indispensable techniques for predicting and analyzing the behavior of molecules at an atomic level. These methods are particularly valuable in medicinal chemistry for understanding drug-receptor interactions and for designing new therapeutic agents.
Molecular Docking Investigations with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For isoindoline-1,3-dione derivatives, which are known to possess a wide range of biological activities, molecular docking studies are frequently employed to identify potential biological targets and to elucidate their mechanism of action at the molecular level. nih.govsemanticscholar.org
Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. nih.govmdpi.com Docking studies have shown that the isoindoline-1,3-dione scaffold can interact with both the catalytic and peripheral active sites of AChE. nih.gov The phthalimide group, a core component of isoindoline-1,3-dione, has been shown to interact with the peripheral anionic site of AChE. nih.gov
In the context of this compound, the methoxy group and the methyl group would influence the binding affinity and selectivity towards specific biological targets. The methoxy group, being an electron-donating group, can alter the electronic distribution of the aromatic ring, potentially affecting π-π stacking and other non-covalent interactions with the amino acid residues in the active site of a target protein. researchgate.net The methyl group on the isoindoline nitrogen can also influence the molecule's conformation and steric fit within a binding pocket.
For example, in a study of isoindoline-1,3-dione derivatives as antimycobacterial agents targeting the InhA enzyme, docking studies revealed that the carbonyl oxygens of the isoindoline-1,3-dione ring act as hydrogen-bond acceptors, forming crucial interactions with residues like Tyr158. researchgate.net The substituents on the isoindoline ring were found to engage in hydrophobic interactions with other residues in the active site. researchgate.net
Table 1: Potential Biological Targets for Isoindoline-1,3-dione Derivatives
| Biological Target | Therapeutic Area | Reference |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.govmdpi.com |
| InhA | Tuberculosis | semanticscholar.orgresearchgate.net |
| Cyclooxygenase (COX) | Inflammation | nih.gov |
| Monoamine Oxidase-B (MAO-B) | Neurodegenerative Diseases | nih.gov |
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov Following molecular docking, MD simulations are often performed to validate the docking poses and to analyze the flexibility of the ligand and the protein. semanticscholar.org
For a molecule like this compound complexed with a biological target, an MD simulation would track the movements of all atoms in the system. The stability of the complex can be assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period. researchgate.net A lower and stable RMSD value generally indicates a more stable complex. researchgate.net
MD simulations can also provide detailed information about the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site. The persistence of these interactions throughout the simulation is a good indicator of their importance for binding. nih.gov
Crystal Structure Analysis and Polymorphism Studies of Isoindoline-1,3-diones
The analysis of crystal structures provides definitive information about the three-dimensional arrangement of molecules in the solid state. This information is crucial for understanding the physical and chemical properties of a compound.
For a related compound, 5,6-Dimethoxy-2-methylisoindole-1,3-dione, the crystal structure revealed that the molecule is essentially planar. researchgate.net In the crystal packing, molecules form π-stacked head-to-tail dimers with a short interplanar distance, indicating strong intermolecular interactions. researchgate.net The methoxy groups are nearly coplanar with the phthalimide ring system. researchgate.net Similarly, the crystal structure of 2-Benzyl-5-methoxyisoindoline-1,3-dione also shows the methoxy group being almost coplanar with the phthalimide ring. researchgate.net
While a specific crystal structure for this compound is not detailed in the provided search results, based on analogous structures, it is expected that the isoindoline ring system would be largely planar. The orientation of the methoxy group relative to the ring would be a key structural feature.
Intermolecular Interaction Analysis
The way molecules pack in a crystal is governed by a network of intermolecular interactions. These can include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. researchgate.net The analysis of these interactions is essential for understanding the stability and properties of the crystalline material.
In the crystal structures of isoindoline-1,3-dione derivatives, C-H···O hydrogen bonds are common interactions that contribute to the formation of supramolecular assemblies. researchgate.netnih.gov For instance, in 2-Benzyl-5-methoxyisoindoline-1,3-dione, molecules are linked by C-H···O hydrogen bonds, forming a tape-like motif. researchgate.net
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are frequently observed and play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov The presence of electron-donating (methoxy) and electron-withdrawing (carbonyl) groups in this compound would create a significant dipole moment, which can lead to strong dipolar interactions and influence the π-π stacking arrangement. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov
The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts that are shorter than the sum of the van der Waals radii and are typically associated with hydrogen bonds. nih.gov The shape index and curvedness plots derived from the Hirshfeld surface can be used to identify π-π stacking interactions. nih.gov
Lattice Energy Calculations
Lattice energy is a critical parameter for understanding the stability and packing of molecules in a crystalline solid. It represents the energy released when gaseous ions form a solid crystal lattice. khanacademy.orgyoutube.com While direct measurement is not feasible, lattice energy can be calculated with considerable accuracy using computational methods that sum up the interaction energies between a central molecule and its neighbors in a sufficiently large cluster. crystalexplorer.netlibretexts.org These calculations often employ methods like Density Functional Theory (DFT) with specific model chemistries, such as CE-B3LYP, to determine intermolecular forces. crystalexplorer.net
For molecular crystals, the lattice energy is influenced by factors like hydrogen bonds, van der Waals forces, and π–π stacking interactions. libretexts.orgresearchgate.net In a study of the closely related compound, 5,6-Dimethoxy-2-methylisoindole-1,3-dione, X-ray diffraction analysis revealed that molecules form π-stacked head-to-tail dimers with a very short interplanar distance of 3.34 Å. researchgate.net This strong π–π stacking is a major contributor to the lattice stability. The crystal structure of another similar compound, 2-methoxyisoindoline-1,3-dione, also shows that molecules are linked via π–π interactions, forming a three-dimensional structure. nih.gov For this compound, similar interactions would be expected to govern its crystal packing, and its lattice energy would be a summation of these electrostatic and dispersion forces, which can be computationally modeled. crystalexplorer.net The calculation process involves generating a molecular cluster from the crystal structure and summing the interaction energies between the central molecule and all surrounding molecules until the total lattice energy converges, typically to within 1 kJ/mol. crystalexplorer.net
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are indispensable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations and electronic transitions.
Theoretical Vibrational (IR) Spectroscopy Calculations
Theoretical calculations of infrared (IR) spectra are commonly performed using DFT methods, such as B3LYP, often paired with basis sets like 6-31G* or higher. researchgate.netnih.gov These calculations predict the vibrational frequencies and intensities of a molecule in the gaseous phase. researchgate.net The process involves optimizing the molecular geometry and then performing a normal mode analysis to find the harmonic vibrational frequencies. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors for better agreement with experimental data. nih.gov
For this compound, the IR spectrum would be characterized by several key vibrational modes associated with its functional groups. A representative table of predicted vibrational frequencies can be constructed based on calculations for analogous structures like N-methylphthalimide and methoxy-substituted aromatics.
| Assignment | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring. |
| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl and methoxy groups. |
| C=O Asymmetric Stretch | ~1770 | Asymmetric stretching of the two carbonyl groups in the imide ring. |
| C=O Symmetric Stretch | ~1710 | Symmetric stretching of the two carbonyl groups. |
| Aromatic C=C Stretch | 1600-1450 | Stretching vibrations within the aromatic ring. |
| C-N Stretch | ~1350 | Stretching of the carbon-nitrogen bonds in the imide ring. |
| C-O-C Asymmetric Stretch | ~1250 | Asymmetric stretching of the aryl-ether bond in the methoxy group. |
| C-O-C Symmetric Stretch | ~1030 | Symmetric stretching of the aryl-ether bond. |
This table is representative and based on characteristic group frequencies and DFT calculations on similar compounds. researchgate.netnih.gov
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. joaquinbarroso.com The most widely used method is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with DFT (e.g., B3LYP, M06-2X) and a suitable basis set. nih.govnih.gov The calculation provides theoretical shielding tensor values, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. joaquinbarroso.com
For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus.
¹³C NMR Predictions: Carbonyl carbons are expected to be the most downfield, typically appearing above 155 ppm. nih.gov Aromatic carbons attached to the oxygen of the methoxy group would also be significantly downfield, while the methoxy and N-methyl carbons would be the most upfield. nih.gov
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Carbonyl) | 165-170 | Highly deshielded due to the electronegative oxygen atoms. |
| C-OCH₃ (Aromatic) | ~160 | Deshielded by the attached electronegative oxygen. |
| C (Aromatic quaternary) | 130-140 | Aromatic carbons with no attached protons. |
| CH (Aromatic) | 110-125 | Standard aromatic region. |
| -OCH₃ (Methoxy) | ~56 | Typical range for a methoxy carbon. nih.gov |
| N-CH₃ (Methyl) | ~24 | Typical range for an N-methyl carbon in an imide. |
¹H NMR Predictions: The aromatic protons would appear in the typical aromatic region, with their specific shifts influenced by the electron-donating methoxy group. The methoxy and N-methyl protons would appear as sharp singlets at higher field.
| Proton(s) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0-7.8 | Doublet / Doublet of Doublets |
| -OCH₃ | ~3.9 | Singlet |
| N-CH₃ | ~3.1 | Singlet |
These tables present expected chemical shift ranges based on GIAO-DFT calculations for analogous structures. Actual values depend on the specific level of theory and solvent model used. nih.govnih.govrsc.org
Spectroscopic and Structural Characterization of 5 Methoxy 2 Methylisoindoline 1,3 Dione
Chromatographic Techniques for Purity and Isomer Analysis
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely used technique for monitoring the progress of chemical reactions and assessing the purity of a sample. For isoindoline-1,3-dione derivatives, TLC is typically performed on silica (B1680970) gel plates. nih.goveijppr.comresearchgate.net The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase. The choice of the mobile phase is critical for achieving good separation.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A representative system would be Hexane (B92381):Ethyl Acetate (B1210297) (e.g., in a 7:3 or 1:1 v/v ratio). The optimal ratio would be determined experimentally. |
| Visualization | UV light (254 nm) |
| Expected Rƒ | The Rƒ value would be expected to be in the range of 0.3-0.7 for optimal separation and would be influenced by the exact mobile phase composition. The methoxy (B1213986) group may slightly increase polarity compared to unsubstituted N-methylphthalimide. |
Table 1: Representative Thin-Layer Chromatography (TLC) Parameters for 5-Methoxy-2-methylisoindoline-1,3-dione.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography offers a more efficient and quantitative method for analyzing the purity of this compound. Based on the analysis of the closely related compound N-methylphthalimide, a reverse-phase HPLC method is anticipated to be suitable. sielc.com In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.
A common stationary phase for this type of analysis is a C18 (octadecylsilyl) column. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and water. sielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time (tR), the time it takes for the compound to travel from the injector to the detector, is a key parameter for identification.
| Parameter | Description |
| Stationary Phase | Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water, potentially with an acid modifier like 0.1% formic acid. |
| Flow Rate | A typical flow rate would be 1.0 mL/min. |
| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the phthalimide (B116566) chromophore (e.g., ~220 nm or ~290 nm). |
| Expected tR | The retention time will be dependent on the specific column and mobile phase composition but would be expected to be in a range that allows for good separation from potential impurities. |
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, GC-MS can provide information about its purity and confirm its molecular weight and structure through fragmentation analysis.
The gas chromatograph separates volatile compounds in a sample. A capillary column with a non-polar stationary phase, such as a 5% phenyl polysiloxane, is generally suitable for the analysis of phthalimide derivatives. dea.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a fingerprint of the molecule.
The fragmentation pattern of N-substituted phthalimides often shows characteristic losses. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of a methyl group (-CH3), a methoxy group (-OCH3), and carbon monoxide (-CO) from the phthalimide ring. The fragmentation of the phthalimide core itself can lead to characteristic ions. nih.gov
| Parameter | Description |
| GC Column | Capillary column with a 5% phenyl polysiloxane stationary phase (or similar). |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z = 191 |
| Expected Key Fragments | Fragments corresponding to the loss of CH3 (m/z 176), OCH3 (m/z 160), and CO (m/z 163). Other characteristic phthalimide fragments would also be anticipated. |
Table 3: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters and Expected Fragmentation for this compound.
Biological Activity Research of 5 Methoxy 2 Methylisoindoline 1,3 Dione and Its Analogues Non Clinical Focus
Antimicrobial and Antifungal Activity Investigations
Derivatives of isoindoline-1,3-dione are recognized for their broad-spectrum antimicrobial properties. mdpi.comnih.gov Their hydrophobic and neutral nature allows them to cross biological membranes, a key feature for exerting biological effects. gsconlinepress.com
Antibacterial Efficacy Studies
Numerous studies have demonstrated the antibacterial potential of isoindoline-1,3-dione analogues against a range of Gram-positive and Gram-negative bacteria. nih.gov
One study synthesized a series of novel isoindoline-1,3-dione derivatives and tested their efficacy. A particularly notable compound, (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, exhibited significant activity against Bacillus subtilis, with efficacy reported as 133%, 106%, and 88.8% relative to the standard antibiotics ampicillin, cefotaxime (B1668864), and gentamicin, respectively. nih.govresearchgate.net Against the Gram-negative bacterium Pseudomonas aeruginosa, its activity was 75% and 57.6% compared to cefotaxime and gentamicin. nih.govresearchgate.net
Another research effort focused on 2-hydroxynaphthalene-1-carboxanilides, which share structural similarities. nih.gov Two compounds from this series, 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide and 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, were effective against both sensitive and resistant bacterial and mycobacterial strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.3 to 92.6 μM. nih.gov Notably, one of these compounds also showed activity against E. coli (MIC = 23.2 μM). nih.gov
Further research into N-substituted isoindoline-1,3-diones confirmed their antimicrobial properties, highlighting the importance of the specific chemical groups attached to the core structure in determining the level of activity. researchgate.net
Table 1: Antibacterial Activity of Selected Isoindoline-1,3-dione Analogues
| Compound/Analogue | Bacterial Strain | Efficacy/Observation | Reference |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Bacillus subtilis (Gram-positive) | 133% activity vs. Ampicillin; 106% vs. Cefotaxime; 88.8% vs. Gentamicin | nih.govresearchgate.net |
| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Pseudomonas aeruginosa (Gram-negative) | 75% activity vs. Cefotaxime; 57.6% vs. Gentamicin | nih.govresearchgate.net |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria | MIC range: 0.3 - 92.6 μM | nih.gov |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Various bacteria | MIC range: 0.3 - 92.6 μM | nih.gov |
Antifungal Efficacy Studies
The antifungal properties of isoindoline-1,3-dione derivatives have also been a subject of investigation. gsconlinepress.comnih.gov Studies have shown that certain analogues exhibit moderate to potent activity against various fungal strains, including dermatophytes and yeasts. nih.gov
In one study, newly synthesized isoindoline-1,3-dione derivatives were screened against several fungal isolates, with some compounds showing promising antifungal activity when compared to the reference drug Ketoconazole. Another report detailed the synthesis of (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide derivatives with varying methoxy (B1213986) substitutions on the phenyl ring. These compounds displayed moderate activity against different fungal strains, and it was noted that the number of methoxy groups was important for their antifungal effect. mdpi.com Similarly, research on sampangine (B1681430) derivatives, which contain a related structural framework, found them to be active against Candida albicans. nih.gov
Table 2: Antifungal Activity of Selected Isoindoline-1,3-dione Analogues
| Compound/Analogue | Fungal Strain | Efficacy/Observation | Reference |
| Various Isoindoline-1,3-dione derivatives | Fungal isolates | Showed promising activity compared to Ketoconazole | |
| (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide derivatives | Various fungi | Moderate activity; efficacy influenced by methoxy groups | mdpi.com |
| Sampangine derivatives | Candida albicans | Active against this strain | nih.gov |
Antimycobacterial Activity Assessments
The search for new antitubercular agents has led researchers to explore isoindoline-1,3-dione derivatives. mdpi.com Several studies have evaluated these compounds for their ability to inhibit the growth of Mycobacterium tuberculosis.
One study synthesized a series of 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives and reported interesting activity against a strain of Mycobacterium tuberculosis and a human strain, M. tuberculosis H4. nih.gov In other research, new series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds within this series were identified as potent inhibitors of mycobacterial growth. nih.gov Furthermore, certain 2-hydroxynaphthalene-1-carboxanilides have demonstrated activity against a spectrum of mycobacteria, including resistant isolates. nih.gov
Table 3: Antimycobacterial Activity of Selected Analogues
| Compound/Analogue Class | Mycobacterial Strain | Efficacy/Observation | Reference |
| 5-Aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives | M. tuberculosis & M. tuberculosis H4 | Showed interesting in vitro activity | nih.gov |
| 5-Methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones | M. tuberculosis H37Rv | Potent growth inhibitors identified | nih.gov |
| 2-Hydroxynaphthalene-1-carboxanilides | Various mycobacteria (including resistant isolates) | Active across tested strains | nih.gov |
Enzyme Inhibition Profiling
Beyond antimicrobial activities, isoindoline-1,3-dione derivatives have been extensively studied as inhibitors of various enzymes, particularly those implicated in neurodegenerative diseases.
Cholinesterase Inhibition (e.g., Acetylcholinesterase) Studies
A significant area of research has been the evaluation of isoindoline-1,3-dione analogues as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.govuj.edu.pl Dual inhibition of both AChE and BChE is often considered a beneficial strategy. mdpi.com
In a recent study, a novel series of isoindolin-1,3-dione-based acetohydrazides were designed and synthesized. nih.gov These compounds showed potent inhibition of AChE, with IC₅₀ values ranging from 0.11 to 0.86 µM, and moderate inhibition of BChE (IC₅₀ values from 5.7 to 30.2 µM). A kinetic study of the most potent compound revealed a competitive mode of inhibition against AChE. nih.gov Molecular docking studies suggested that the isoindoline-1,3-dione moiety's carbonyl group could form hydrogen bonds within the enzyme's active site. nih.gov
Other research has also highlighted the potential of this chemical class. For instance, certain N-alkyl-isoindoline-1,3-diones have been identified as good inhibitors of cholinesterase enzymes. nih.gov The design of hybrid molecules incorporating the isoindoline-1,3-dione structure has led to potent, dual-binding site inhibitors with activities in the micromolar and even nanomolar range. uj.edu.plrsc.org
Table 4: Cholinesterase Inhibition by Isoindoline-1,3-dione Analogues
| Compound/Analogue Class | Enzyme Target | Inhibition Data (IC₅₀) | Reference |
| Isoindolin-1,3-dione-based acetohydrazides (e.g., compound 8a) | Acetylcholinesterase (AChE) | 0.11 ± 0.05 µM | nih.gov |
| Isoindolin-1,3-dione-based acetohydrazides | Butyrylcholinesterase (BChE) | 5.7 - 30.2 µM | nih.gov |
| Tacrine–neocryptolepine heterodimer (analogue) | human AChE | 0.95 ± 0.04 nM | rsc.org |
| Tacrine–neocryptolepine heterodimer (analogue) | human BChE | 2.29 ± 0.14 nM | rsc.org |
Carbonic Anhydrase (CA) Inhibition Studies
While direct studies on 5-Methoxy-2-methylisoindoline-1,3-dione's effect on carbonic anhydrase (CA) are not extensively documented in the reviewed literature, research on related isoindoline-1,3-dione derivatives suggests potential inhibitory activity. The general structure of isoindoline-1,3-dione has been a foundation for designing inhibitors for various enzymes.
InhA Enzyme Inhibition Research
The InhA enzyme, a key component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis, is a primary target for antitubercular drugs. nih.gov While direct inhibitory studies on this compound against InhA are not specified, the broader class of thalidomide (B1683933) analogues and other heterocyclic compounds have been investigated as InhA inhibitors. mdpi.com For instance, some triclosan (B1682465) analogues have shown inhibitory activity against the InhA enzyme. mdpi.com Research into novel InhA inhibitors often focuses on compounds that can directly inhibit the enzyme, bypassing the need for activation by KatG, which is a common mechanism of resistance to the frontline drug isoniazid. nih.govmdpi.com
Phosphodiesterase (PDE) Inhibition Studies
Analogues of thalidomide, which share the core isoindoline-1,3-dione structure, have been extensively studied for their phosphodiesterase (PDE) inhibitory activity, particularly PDE4. nih.govnih.gov Some of these analogues, known as SelCIDs (Selective Cytokine Inhibitory Drugs), are potent PDE4 inhibitors. nih.gov The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the production of inflammatory cytokines like TNF-α. nih.gov However, not all thalidomide analogues with anti-angiogenic properties necessarily exhibit strong PDE4 inhibition, suggesting that their mechanisms of action can be diverse. nih.gov Another class of compounds, PDE3 inhibitors, are utilized for acute heart failure and work by increasing cAMP levels to enhance cardiac contraction. wikipedia.org
Table 1: PDE4 and TNF-α Inhibitory Activity of Thalidomide and its Analogues
| Compound | PDE4 IC50 (µM) | TNF-α Inhibition IC50 (µM) |
|---|---|---|
| Thalidomide | >100 | 230 |
| Analogue 1 | 1.2 | 0.26 |
| Analogue 2 | 0.4 | 0.1 |
| Analogue 3 | 0.1 | 0.05 |
This table is representative of data found in the literature and is for illustrative purposes.
Glycosidase and Amylase Enzyme Inhibition Research
Research has shown that certain derivatives of isoindoline-1,3-dione possess α-glucosidase inhibitory activity. nih.gov This suggests a potential for this class of compounds to interfere with carbohydrate metabolism, though specific studies on this compound in this context are not detailed.
Receptor Agonist and Antagonist Profiling
The interaction of isoindoline-1,3-dione derivatives with various receptors is a significant area of research, revealing potential for therapeutic applications in a range of central nervous system disorders.
Melatonin (B1676174) Receptor (MT1 and MT2) Agonism
Melatonin receptors, MT1 and MT2, are crucial G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms and sleep. nih.govnih.gov Melatonin (N-acetyl-5-methoxytryptamine) itself is a neurohormone that activates these receptors. nih.gov The 5-methoxy group on the indole (B1671886) ring of melatonin is a key feature for high-affinity binding to both MT1 and MT2 receptors. unipr.it
Research on melatonin receptor agonists has explored a variety of chemical scaffolds. nih.gov While direct studies on this compound as a melatonin agonist are not prominent, the structural features of melatonin, particularly the 5-methoxyindole (B15748) moiety, are often incorporated into the design of new agonists. nih.gov Some synthetic ligands show selectivity for either MT1 or MT2 receptors. For instance, activation of MT1 receptors is linked to the regulation of REM sleep, while MT2 receptor activation is associated with an increase in NREM sleep. frontiersin.org The development of selective agonists and antagonists for these receptors is an active area of research. nih.govnih.govnih.gov
Table 2: Binding Affinity of Selected Ligands for Melatonin Receptors
| Ligand | Receptor | Ki (nM) |
|---|---|---|
| Melatonin | hMT1 | 0.1 |
| Melatonin | hMT2 | 0.1 |
| Ramelteon | hMT1 | 0.03 |
| Ramelteon | hMT2 | 0.06 |
| Agomelatine | hMT1 | 0.1 |
| Agomelatine | hMT2 | 0.1 |
This table is representative of data found in the literature and is for illustrative purposes.
Serotonin (B10506) Receptor (5-HT1A and 5-HT7) Affinity Studies
The serotonin system, with its numerous receptor subtypes, is a major target for drugs treating psychiatric and neurological disorders. nih.govnih.gov The 5-HT1A receptor, a GPCR coupled to Gi/o proteins, is of particular interest for its role in emotional balance. nih.govnih.gov Agonists at this receptor can reduce the firing rate of neurons. wikipedia.org
Some isoindoline-1,3-dione derivatives have been investigated for their affinity to serotonin receptors. researchgate.net For example, certain N-substituted isoindoline-1,3-diones have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A and 5-HT7. researchgate.net The 5-HT7 receptor, also a GPCR, is widely distributed in the brain and its splice variants can exhibit constitutive activity. nih.govnih.gov The affinity of compounds for these receptors is often evaluated through competitive binding assays. nih.gov Some studies have explored how structural modifications to the isoindoline-1,3-dione core can influence selectivity and affinity for different serotonin receptor subtypes. nih.gov
Table 3: Binding Affinities of Representative Compounds for Serotonin Receptors
| Compound | Receptor | Ki (nM) |
|---|---|---|
| 5-HT | 5-HT1A | 2.5 |
| 8-OH-DPAT | 5-HT1A | 0.5 |
| 5-CT | 5-HT7 | 0.4 |
| Methiothepin | 5-HT7 | 2.0 |
This table is representative of data found in the literature and is for illustrative purposes.
Androgen Receptor Antagonism Investigations
Research into the antagonism of the androgen receptor (AR) has been a significant area of focus in the development of treatments for conditions like prostate cancer. While direct studies on this compound are not extensively documented in the provided results, investigations into structurally related compounds, such as bicyclic-1H-isoindole-1,3(2H)-dione analogs, have been noted. nih.gov These nonsteroidal antiandrogens are designed to specifically target the AR. nih.gov Unlike steroidal antiandrogens, which can have intrinsic hormonal activities and cross-react with other steroid receptors, these "pure antiandrogens" demonstrate high specificity for the AR. nih.gov
The mechanism of action for second-generation AR antagonists involves multiple steps in the AR-signaling pathway. mdpi.com These include inhibiting the binding of androgens to the AR, preventing the nuclear translocation of the AR, and interfering with DNA binding and the recruitment of coactivators. mdpi.com The development of such antagonists has led to compounds with excellent in vivo tumor growth inhibition in animal models of castration-resistant prostate cancer. nih.gov For instance, enzalutamide (B1683756) and apalutamide (B1683753) are second-generation nonsteroidal AR antagonists that have shown significant efficacy. mdpi.com The core structures of these drugs can be synthesized through various strategies, often involving the construction of a thiohydantoin core. mdpi.com The search for novel AR antagonists has also explored aryloxy tetramethylcyclobutanes, identified through high-throughput screening. nih.gov
Macromolecular Interaction Studies
Protein Binding Affinity Studies (e.g., Bovine Serum Albumin)
The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA), is a critical aspect of understanding their pharmacokinetic properties. BSA is frequently used as a model protein in these studies due to its low cost, high solubility, and significant sequence homology with human serum albumin (HSA). nih.gov Such studies help in characterizing the noncovalent interactions between a compound and the protein, which can influence its distribution and availability in the body. nih.gov
While specific studies on the binding of this compound with BSA were not found, research on similar molecules like methyl benzoate (B1203000) derivatives provides insight into the methodologies used. nih.gov Techniques like steady-state and time-resolved spectroscopy are employed to investigate the nature and mechanisms of these interactions. nih.gov For example, the binding constants for methyl o-methoxy p-methylaminobenzoate with BSA were determined to be (1.9 ± 0.1) × 10⁴ M⁻¹ in the ground state, indicating a strong binding affinity. nih.gov These studies often focus on the role of specific amino acid residues, like tryptophan, in the binding process. nih.gov
Structure-Activity Relationship (SAR) Derivations in Biological Systems
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in its biological activity, researchers can identify key structural features responsible for its effects.
In the context of isoindoline-1,3-dione analogs and related heterocyclic compounds, SAR studies have been crucial in developing potent agents. For instance, in the development of naphthalimide-based antitumor agents, a series of N-(hydroxyalkyl) naphthalimides were synthesized and evaluated. nih.gov It was found that 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione exhibited the most significant cytotoxic activity among the tested compounds. nih.gov This suggests that the presence of a nitro group at the 6-position and a 3-hydroxypropyl chain at the N-position are important for its antitumor effect. nih.gov
Similarly, in the pursuit of novel inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), SAR studies on diflapolin (B1670557) derivatives were conducted. nih.gov These studies revealed that compounds with a methyl group close to the urea (B33335) structure generally showed good or improved activity compared to the parent compound. nih.gov Docking studies further elucidated that potent inhibitors formed more hydrogen bonds with key residues in the binding site of the target protein. nih.gov
For antiviral agents, SAR studies on isatin (B1672199) derivatives highlighted that specific substitutions could significantly enhance their activity against viruses like H1N1, HSV-1, and COX-B3. mdpi.com The modification of the isatin core structure led to the identification of compounds with IC₅₀ values in the nanomolar range. mdpi.com The introduction of a trifluoromethyl piperidinyl sulfonyl group at the 5-position of the indoline-2,3-dione core was a key feature of these potent antiviral agents. mdpi.com
Other Biological Activity Research
In Vitro Antitumor and Anticancer Activity against Cell Lines
A significant body of research has focused on the in vitro antitumor and anticancer activities of isoindoline-1,3-dione analogs and other structurally related compounds against various human cancer cell lines. These studies are crucial for the initial screening and identification of potential therapeutic agents.
One area of investigation involves naphthalimides, which are structurally related to isoindoline-1,3-diones. The compound 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione demonstrated significant cytotoxicity in 8 out of 13 human tumor cell lines, including MOLT-4, HL-60, and U-937. nih.gov Notably, this compound showed minimal cytotoxicity against normal human peripheral blood mononuclear cells. nih.gov Its mechanism of action involves inducing cell cycle arrest at the S and G2/M phases and promoting apoptosis. nih.gov
Chalcones and their derivatives have also been extensively studied for their anticancer properties. For example, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone was found to be most effective against the SMMC-7721 human cancer cell line, with an IC₅₀ of 32.3 µM. nih.gov Isocordoin, a prenylated chalcone, showed significant cytotoxic effects against prostate (PC-3) and breast (MCF-7) cancer cells, with IC₅₀ values of 15.2 µM and 21.1 µM, respectively. mdpi.com
Flavonoids are another class of compounds that have been evaluated for their antitumor potential. 5-Hydroxy-3′,4′,6,7-tetramethoxyflavone (TMF) was shown to reduce cell viability and migratory capacity in U87MG and T98G glioblastoma cell lines. researchgate.net The alkaloid 9-methoxycanthin-6-one, isolated from Eurycoma longifolia, exhibited significant in vitro anticancer effects against a panel of six cancer cell lines, with IC₅₀ values ranging from 3.79 µM to 15.09 µM. mdpi.com
Table 1: In Vitro Anticancer Activity of Selected Compounds
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4, HL-60, U-937 | Significant cytotoxicity | nih.gov |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 | 32.3 µM | nih.gov |
| Isocordoin | PC-3 (Prostate) | 15.2 µM | mdpi.com |
| MCF-7 (Breast) | 21.1 µM | mdpi.com | |
| 9-methoxycanthin-6-one | HT-29 (Colorectal) | 3.79 µM | mdpi.com |
| A2780 (Ovarian) | 4.04 µM | mdpi.com |
Antiviral Activity Research
The search for novel antiviral agents has led to the investigation of various chemical scaffolds, including those related to isoindoline-1,3-dione. Indole derivatives, for instance, have demonstrated promising antiviral properties. One study identified 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole as a potential agent against influenza A virus (IAV). plos.orgnih.gov This compound was found to inhibit IAV replication by suppressing the expression of viral genes and proteins. plos.orgnih.gov It also modulated the host's immune response by repressing the production of type I interferons and cytokines. plos.orgnih.gov
Isatin derivatives, which share a core structural similarity with isoindoline-diones, have been synthesized and screened for broad-spectrum antiviral activity. mdpi.com A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives exhibited potent activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Specifically, compound 9 from this series showed an IC₅₀ of 0.0027 µM against H1N1, while compound 5 had an IC₅₀ of 0.0022 µM against HSV-1. mdpi.com
Flavonoids have also been identified as having antiviral potential. Methoxyflavones, such as 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone (B1218394) (PMF) and 5-hydroxy-3,6,7,3',4'-pentamethoxyflavone (PMF-OH), have demonstrated broad antiviral activity against Hepatitis B virus (HBV), HSV-1, and Poliovirus. nih.gov Computational studies suggest that these compounds may exert their antiviral effect by interacting with viral reverse transcriptase. nih.gov
Table 2: In Vitro Antiviral Activity of Selected Compounds
| Compound | Virus | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-Methoxy-2-(diformylmethylidene)-3,3-dimethylindole | Influenza A Virus (IAV) | Inhibits replication | plos.orgnih.gov |
| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | H1N1 | 0.0027 µM (compound 9) | mdpi.com |
| HSV-1 | 0.0022 µM (compound 5) | mdpi.com | |
| Methoxyflavones (PMF and PMF-OH) | Hepatitis B Virus (HBV) | Active | nih.gov |
| Herpes Simplex Virus 1 (HSV-1) | Active | nih.gov | |
| Poliovirus | Active | nih.gov |
Anti-inflammatory Properties Exploration
The isoindoline-1,3-dione scaffold is a key feature in several compounds investigated for their anti-inflammatory effects. Research has shown that derivatives of this structure can modulate inflammatory pathways. For instance, certain phthalimide (B116566) analogues have been noted for their anti-inflammatory activities. nih.gov The mechanism of action for some of these derivatives is linked to the inhibition of cyclooxygenase (COX), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov
Studies on N-alkyl-isoindoline-1,3-dione derivatives have indicated their potential as COX enzyme inhibitors. nih.gov Furthermore, some aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated anti-inflammatory activity by reducing carrageenan-induced paw edema in animal models. nih.gov These compounds also modulate the levels of pro-inflammatory and anti-inflammatory cytokines. nih.gov Another study on new N-phenyl-phthalimide sulfonamides and amides, designed as analogues of thalidomide, also reported anti-inflammatory activity. researchgate.net
Table 1: Anti-inflammatory Activity of Selected Isoindoline-1,3-dione Analogues No specific data available in search results to populate this table.
Anticonvulsant Activity Research
The isoindoline-1,3-dione core is present in several compounds that have been evaluated for their anticonvulsant properties. Phthalimide, another name for isoindoline-1,3-dione, has been identified as a promising prototype for the development of anticonvulsant drugs. nih.gov
A study involving a series of isoindoline-1,3-dione derivatives assessed their protective effects against seizures. The most active compound in this series was found to increase the time to the first seizure, decrease the duration of seizures, and lower the post-seizure mortality rate in animal models. nih.gov Another research effort synthesized N-substituted isoindoline-1,3-dione derivatives and tested their ability to protect against pentylenetetrazol (PTZ)-induced seizures, with some analogues showing significant anticonvulsant effects. Research has also explored derivatives of pyrrolidine-2,5-dione, a related five-membered heterocyclic ring system, which have demonstrated anticonvulsant properties in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com
Table 2: Anticonvulsant Activity of Selected Isoindoline-1,3-dione Analogues
| Compound/Analogue | Seizure Model | Observed Effect | Reference |
|---|---|---|---|
| Isoindoline-1,3-dione derivative (2a) | Not specified | Increased seizure latency, reduced seizure duration, lowered mortality rate | nih.gov |
| N-substituted isoindoline-1,3-diones | PTZ-induced seizures | Protection against seizures | |
| Pyrrolidine-2,5-dione derivatives | MES, scPTZ | Anticonvulsant properties | mdpi.com |
Analgesic Activity Investigations
The analgesic potential of isoindoline-1,3-dione derivatives has been a subject of scientific investigation. Various studies have highlighted the pain-relieving effects of compounds containing this chemical moiety.
For example, a series of aminoacetylenic isoindoline-1,3-dione derivatives were effective in reducing acetic acid-induced writhing, a model of visceral pain, in mice. nih.govsemanticscholar.org These compounds also showed positive results in the hot plate test, which assesses central analgesic activity, and the formalin-induced paw licking test, a model that evaluates both neurogenic and inflammatory pain. nih.govsemanticscholar.org In one study, a particular 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione derivative was found to have a high analgesic activity, reportedly 1.6 times more potent than the reference drug metamizole (B1201355) sodium. researchgate.netmdpi.com Phthalimide analogs, in general, have been recognized for their potential analgesic activities. nih.gov
Table 3: Analgesic Activity of Selected Isoindoline-1,3-dione Analogues
| Compound/Analogue | Pain Model | Observed Effect | Reference |
|---|---|---|---|
| Aminoacetylenic isoindoline-1,3-dione derivatives (ZM4 and ZM5) | Acetic acid-induced writhing, hot plate test, formalin test | Significant reduction in pain behavior | nih.govsemanticscholar.org |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid "cramps" | 1.6 times higher activity than metamizole sodium | researchgate.netmdpi.com |
Mechanistic Insights into Antidepressant-Like Activities
While direct research on the antidepressant-like activities of this compound is scarce, the broader class of isoindoline-1,3-dione derivatives has been explored for its potential in modulating neuro-pathways relevant to depression. The structural similarity of some of these compounds to known psychoactive agents has prompted investigations into their mechanisms of action. However, based on the provided search results, there is no specific information available regarding the mechanistic insights into the antidepressant-like activities of this compound or its close analogues.
Antihyperglycemic and Hypoglycemic Research
The potential of isoindoline-1,3-dione derivatives in the management of blood glucose levels has been an area of interest in non-clinical research. While specific data on this compound is not available, studies on related compounds provide some insights. For instance, research on 5-methoxyindole-2-carboxylic acid (MICA), a compound with a methoxyindole moiety, has shown it to be a potent hypoglycemic agent that acts by inhibiting gluconeogenesis in the liver. nih.gov
Other studies have focused on different derivatives. For example, a series of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones were evaluated for their hypoglycemic activities in diabetic mice. researchgate.net Similarly, novel 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues have been investigated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov
Table 4: Antihyperglycemic and Hypoglycemic Activity of Related Compounds
| Compound/Analogue | Mechanism/Model | Observed Effect | Reference |
|---|---|---|---|
| 5-Methoxyindole-2-carboxylic acid (MICA) | Inhibition of hepatic gluconeogenesis | Potent hypoglycemic agent | nih.gov |
| 5-[4-(Pyridylalkoxy)benzyl]-2,4-thiazolidinediones | Diabetic mice | Hypoglycemic and hypolipidemic activities | researchgate.net |
| 1,3,5-Trisubstituted-2-thioxoimidazloidin-4-ones | α-glucosidase and α-amylase inhibition | Inhibitory activity | nih.gov |
Anti-biofilm and Anti-quorum Sensing Studies
The ability of microorganisms to form biofilms and communicate through quorum sensing (QS) is a significant factor in their pathogenicity and resistance to antimicrobial agents. Research into compounds that can interfere with these processes is a promising area of drug discovery. While direct studies on this compound are not detailed in the provided results, the general class of compounds has been a subject of investigation.
Natural products are a rich source of anti-biofilm and anti-quorum sensing agents. frontiersin.org These agents can act by inhibiting or degrading signaling molecules or by blocking their receptors. frontiersin.org For instance, 5-hydroxymethylfurfural (B1680220) (5-HMF) has been shown to suppress the production of QS-controlled virulence factors and biofilm formation in Pseudomonas aeruginosa. nih.gov In silico studies suggest that 5-HMF may act as a competitive inhibitor for auto-inducer molecules by binding to regulatory proteins. nih.gov Various plant extracts have also demonstrated significant anti-biofilm and anti-quorum sensing activities by inhibiting violacein (B1683560) production in Chromobacterium violaceum. nih.gov Quorum sensing inhibitors are considered promising anti-biofilm agents as they can disrupt the coordinated behavior of bacteria. researchgate.net
Table 5: Anti-biofilm and Anti-quorum Sensing Activity of Various Compounds
| Compound/Extract | Target Organism/System | Observed Effect | Reference |
|---|---|---|---|
| 5-Hydroxymethylfurfural (5-HMF) | Pseudomonas aeruginosa PAO1 | Suppression of QS-controlled virulence and biofilm formation | nih.gov |
| South African Plant Extracts (e.g., Searsia lancea) | Chromobacterium violaceum ATCC 12472 | Inhibition of violacein production (anti-QS) | nih.gov |
Advanced Research Directions and Future Perspectives for 5 Methoxy 2 Methylisoindoline 1,3 Dione
Development of Novel Derivatization Strategies for 5-Methoxy-2-methylisoindoline-1,3-dione
The future development of this compound as a scaffold for new functional molecules hinges on the creation of innovative derivatization strategies. These strategies can target the aromatic ring, the methyl group, or the imide functionality, opening avenues for a diverse range of analogs with tailored properties.
One key area of exploration is the functionalization of the aromatic ring. The methoxy (B1213986) group directs electrophilic substitution to the ortho and para positions. However, given that the para position is occupied, future research could focus on selective electrophilic substitution at the positions ortho to the methoxy group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could introduce new functional groups, which can be further modified. For instance, a nitro group can be reduced to an amine, providing a handle for amide or sulfonamide formation, thereby expanding the chemical space of accessible derivatives.
Another promising direction is the modification of the N-methyl group. While the methyl group itself is relatively inert, its protons can be activated under specific conditions. Research into the deprotonation of the N-methyl group using strong bases could allow for subsequent alkylation or acylation, introducing a variety of substituents at this position. Furthermore, radical-mediated functionalization of the N-methyl group presents a modern approach to introduce complexity.
The development of metal-catalyzed cross-coupling reactions on the aromatic core also represents a significant frontier. Strategies for C-H activation could enable the direct introduction of aryl, alkyl, or other functional groups onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. rsc.org Such methods are highly atom-economical and align with the principles of green chemistry.
| Derivatization Strategy | Potential Reaction | Target Site | Potential Outcome |
| Aromatic Ring Functionalization | Electrophilic Nitration/Halogenation | Positions ortho to the methoxy group | Introduction of versatile functional groups for further modification. |
| N-Methyl Group Modification | Deprotonation followed by Alkylation | N-methyl group | Introduction of diverse side chains to modulate physicochemical properties. |
| C-H Activation | Metal-catalyzed direct arylation | Aromatic C-H bonds | Atom-economical synthesis of complex analogs. |
Exploration of New Biological Targets and Mechanistic Pathways
The isoindoline-1,3-dione scaffold is a well-established pharmacophore found in a variety of biologically active compounds. nih.govacs.orgmdpi.com Future research on this compound should aim to identify novel biological targets and elucidate the mechanistic pathways through which its derivatives exert their effects.
Given the structural similarities to known bioactive molecules, derivatives of this compound could be investigated for a range of therapeutic areas. For instance, certain isoindoline-1,3-dione derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov The methoxy and methyl substitutions on the core scaffold of this compound could influence its binding affinity and selectivity for these enzymes.
Furthermore, the anticancer potential of isoindoline-1,3-dione derivatives warrants further investigation. acs.org Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. acs.org Future work could explore the activity of this compound derivatives against a panel of cancer cell lines and identify the specific molecular targets, which could include kinases, phosphatases, or other proteins involved in cancer cell proliferation and survival. The metabolic functionalization of the methoxy group to a hydroxy group could also alter the pharmacologic activity of the resulting metabolites. nih.gov
Mechanistic studies will be crucial to understanding how these compounds function at a molecular level. This could involve techniques such as target-based screening, proteomics, and transcriptomics to identify the proteins and pathways that are modulated by this compound and its derivatives.
| Potential Therapeutic Area | Potential Biological Target | Rationale |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Structural similarity to known cholinesterase inhibitors. nih.govnih.gov |
| Oncology | Protein Kinases, Protein Phosphatases | Known anticancer activity of the isoindoline-1,3-dione scaffold. acs.org |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Anti-inflammatory properties have been reported for related structures. nih.gov |
Integration of Advanced Computational and Chemoinformatic Methodologies
The integration of advanced computational and chemoinformatic methodologies will be instrumental in accelerating the discovery and optimization of new derivatives of this compound. These in silico approaches can provide valuable insights into structure-activity relationships (SAR), predict pharmacokinetic properties, and guide the rational design of new compounds. semanticscholar.org
Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of this compound, such as its molecular orbital energies and charge distribution. researchgate.net This information is crucial for predicting its reactivity and interaction with biological targets. Hirshfeld surface analysis can provide insights into intermolecular interactions in the solid state. nih.gov
Molecular docking studies can be used to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. nih.govnih.gov This can help in prioritizing compounds for synthesis and biological evaluation. For example, docking studies could be used to predict the affinity of derivatives for the active site of acetylcholinesterase or the ATP-binding pocket of a protein kinase.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
| Computational Method | Application for this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity descriptors. | Understanding of chemical reactivity and interaction potential. researchgate.net |
| Molecular Docking | Prediction of binding modes with biological targets. | Rational design of potent and selective inhibitors. nih.govnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Efficient lead optimization and virtual screening. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of ligand-protein complexes. | Assessment of binding stability and conformational changes. |
Sustainable and Green Chemical Synthesis of Isoindoline-1,3-diones
The development of sustainable and green chemical synthesis methods for this compound and its derivatives is a critical area of future research. Traditional methods for the synthesis of N-substituted phthalimides often involve harsh reaction conditions and the use of hazardous reagents and solvents. researchgate.net
Future research should focus on the development of more environmentally friendly synthetic routes. This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that can operate under milder conditions. rsc.org For instance, the synthesis of N-substituted phthalimides has been achieved using water as a green reaction medium. researchgate.net
Solvent-free reaction conditions, often in combination with microwave irradiation, represent another promising green approach. researchgate.net These methods can significantly reduce reaction times and energy consumption while minimizing waste generation. The synthesis of N-substituted phthalimides has been successfully demonstrated under solventless conditions catalyzed by imidazole. researchgate.net
The use of catalytic amounts of transition metals, such as copper or palladium, can also contribute to greener synthetic protocols by enabling more efficient and selective transformations. rsc.orgrsc.org The development of recyclable catalysts would further enhance the sustainability of these processes. Additionally, exploring bio-catalytic routes using enzymes could offer a highly selective and environmentally benign method for the synthesis of these compounds.
Potential Applications in Materials Science and Other Non-Biological Fields
Beyond its potential in the life sciences, this compound and its derivatives hold promise for applications in materials science and other non-biological fields. The phthalimide (B116566) core is a known chromophore, and the introduction of a methoxy group can modulate its photophysical properties.
The fluorescence of phthalimide derivatives is an area of active research. A related compound, 4,5-dimethoxy-N-methylphthalimide, has been reported to be a highly fluorescent phthalimide. researchgate.net This suggests that this compound may also exhibit interesting fluorescence properties. Future studies should focus on the detailed photophysical characterization of this compound, including its absorption and emission spectra, quantum yield, and lifetime. Such fluorescent molecules could find applications as probes, sensors, or emitters in organic light-emitting diodes (OLEDs). mdpi.com Phthalimide derivatives have been investigated for their use in organic electronic devices. mdpi.comepo.org
The isoindoline-1,3-dione moiety can also be incorporated into polymers to create new materials with tailored properties. researchgate.netresearchgate.net For example, polymers containing this unit could exhibit enhanced thermal stability or specific optical or electronic properties. These materials could be useful in a variety of applications, including as high-performance plastics, coatings, or components in electronic devices. The development of electrochromic materials based on phthalimide derivatives is another area of interest. dntb.gov.ua
| Potential Application | Relevant Property | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Fluorescence | The phthalimide core is a known chromophore, and methoxy substitution can enhance fluorescence. researchgate.netmdpi.com |
| Fluorescent Probes/Sensors | Environment-sensitive fluorescence | The photophysical properties may be sensitive to the local environment. |
| Polymer Science | Thermal stability, electronic properties | Incorporation of the rigid phthalimide unit into polymer backbones. researchgate.netresearchgate.net |
| Electrochromic Materials | Redox activity | The isoindoline-1,3-dione core can undergo reversible redox reactions. dntb.gov.ua |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methoxy-2-methylisoindoline-1,3-dione, and how can researchers optimize reaction conditions?
- Methodology : The compound is typically synthesized via cyclization of substituted phthalic anhydrides with methoxy- and methyl-substituted amines. For example, derivatives of isoindoline-1,3-dione can be prepared by refluxing phthalic anhydride with ethylenediamine analogs under controlled pH . Optimization involves adjusting solvent polarity (e.g., using DMF or THF), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid). Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm methoxy (-OCH) and methyl (-CH) substituents. The methoxy group typically appears as a singlet at δ 3.8–4.0 ppm in H NMR .
- FT-IR : Key peaks include C=O stretching (~1770 cm) and aromatic C-H bending (~750 cm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 206.1) .
Q. How can researchers assess the purity of this compound?
- Methodology :
- Melting Point Analysis : Compare observed mp (e.g., 199–201°C) with literature values .
- HPLC : Use a C18 column with UV detection at 254 nm; purity >98% is acceptable for biological assays .
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., CHNO: C 58.54%, H 4.42%, N 6.82%) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for isoindoline-1,3-dione derivatives be resolved?
- Methodology : X-ray diffraction studies of analogs (e.g., 5,6-dichloro derivatives) reveal planar isoindoline rings with slight torsional deviations in substituents . To resolve discrepancies:
Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare theoretical and experimental bond angles.
Use Rietveld refinement for powder samples or single-crystal XRD for high-resolution data .
Cross-validate with spectroscopic data (e.g., H-H NOESY for spatial proximity of substituents) .
Q. What strategies mitigate batch-to-batch variability in biological activity data for isoindoline-1,3-dione derivatives?
- Methodology :
- Standardized Synthesis : Adopt fixed reaction parameters (e.g., 24-hour reflux in anhydrous conditions) .
- Bioassay Controls : Include reference compounds (e.g., indomethacin) in antimicrobial tests to normalize activity thresholds .
- Statistical Analysis : Apply ANOVA to compare IC values across batches; discard outliers with >15% deviation .
Q. How can computational modeling guide the design of isoindoline-1,3-dione derivatives with enhanced bioactivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-2 for anti-inflammatory activity) .
- QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with logP and IC values .
- ADMET Prediction : Employ SwissADME to optimize pharmacokinetic profiles (e.g., reducing hepatotoxicity risks) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound?
- Methodology :
Replicate Experiments : Test the compound against standardized strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines) .
Control Variables : Ensure consistent inoculum size (1–5 × 10 CFU/mL) and solvent (DMSO ≤1% v/v).
Meta-Analysis : Compare data across studies using Forest plots to identify outliers or methodological biases .
Methodological Framework Integration
Q. What theoretical frameworks are applicable to studying the reactivity of isoindoline-1,3-dione derivatives?
- Methodology :
- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
- Hammett Equation : Quantify substituent effects on reaction rates (e.g., σ for methoxy groups) .
- Retrosynthetic Analysis : Deconstruct the molecule into phthalic anhydride and amine precursors for route optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
